Sodium Nonane-1-sulfonate

Catalog No.
S742682
CAS No.
35192-74-6
M.F
C9H20NaO3S
M. Wt
231.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Nonane-1-sulfonate

CAS Number

35192-74-6

Product Name

Sodium Nonane-1-sulfonate

IUPAC Name

sodium;nonane-1-sulfonate

Molecular Formula

C9H20NaO3S

Molecular Weight

231.31 g/mol

InChI

InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12);

InChI Key

TVLXYUPYNWALAQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCS(=O)(=O)[O-].[Na+]

Sodium 1-nonanesulfonate is an ion pair reagent, suitable for cation separation sorted by carbon chain length.

Sodium nonane-1-sulfonate (CAS 35192-74-6) is a highly purified, C9-alkyl anionic surfactant primarily utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) . By dynamically modifying the hydrophobic stationary phase, it facilitates the retention and resolution of highly polar, basic analytes such as catecholamines, guanidino compounds, and histidines . As a mid-chain sulfonate, it occupies a critical physicochemical space between the ubiquitous C8 (octanesulfonate) and C10 (decanesulfonate) homologs, offering a precise balance of hydrophobicity, critical micelle concentration (CMC), and aqueous solubility essential for complex bioanalytical and pharmaceutical quality control workflows .

Substituting sodium nonanesulfonate with its closest homologs, sodium octanesulfonate (C8) or sodium decanesulfonate (C10), fundamentally alters the chromatographic mechanism and system stability . In ion-pair chromatography, the alkyl chain length exponentially dictates the retention factor of counter-ions. Utilizing C8 often results in insufficient retention for highly hydrophilic basic metabolites, causing them to co-elute with the solvent front . Conversely, substituting with C10 induces excessive retention, leading to severe peak broadening, extended run times, and a heightened risk of reagent precipitation in high-aqueous mobile phases . Consequently, for validated assays requiring specific resolution windows, C9 is an irreplaceable structural requirement, not a generic surfactant .

Analyte Retention Factor Optimization in RP-HPLC

In reversed-phase ion-pair chromatography, the retention of basic analytes is directly proportional to the hydrophobicity of the alkyl sulfonate . Sodium nonanesulfonate (C9) provides a highly specific retention shift for polar amines and peptides. Compared to the industry-standard sodium octanesulfonate (C8), C9 increases the retention factor (k') of basic analytes, pulling them away from the solvent front without requiring a decrease in organic modifier . Conversely, when compared to sodium decanesulfonate (C10), C9 prevents the excessive hydrophobic interaction that leads to peak tailing and prohibitively long isocratic run times .

Evidence DimensionChromatographic Retention Factor (k') tuning
Target Compound DataIntermediate k' shift, optimal for resolving highly polar basic analytes
Comparator Or BaselineSodium octanesulfonate (C8) [Insufficient retention] and Sodium decanesulfonate (C10) [Excessive retention]
Quantified DifferenceProvides a precise retention window inaccessible by C8 or C10 under identical isocratic conditions
ConditionsReversed-phase HPLC of hydrophilic basic metabolites

Procurement of the exact C9 chain length is mandatory for validated analytical methods where C8 fails to resolve polar analytes and C10 causes unacceptable peak broadening.

Mobile Phase Background Reduction for Electrochemical Detection

Sodium nonanesulfonate is highly effective in mobile phases coupled with sensitive detection methods, such as dual coulometric/amperometric electrochemical detection (HPLC-ECD) . Because its critical micelle concentration (CMC) is lower than that of C8 homologs, C9 achieves optimal stationary phase coverage at lower molar concentrations (e.g., 2.6 mM in typical dopamine assays) [1]. This lower required concentration significantly reduces background noise and baseline drift compared to higher concentrations of shorter-chain sulfonates .

Evidence DimensionRequired mobile phase concentration for optimal ion-pairing
Target Compound Data2.6 mM typical working concentration for ECD assays
Comparator Or BaselineSodium octanesulfonate (C8) (Requires higher mM concentrations)
Quantified DifferenceLower reagent concentration required, directly reducing electrochemical background noise
ConditionsHPLC-ECD mobile phase (e.g., potassium acetate, citric acid, EDTA, 15% methanol)

Lower reagent concentration requirements improve detector sensitivity and extend column lifespan in critical neurochemical and pharmaceutical assays.

Aqueous Solubility and Pump Reliability in High-Aqueous Conditions

A major limitation of long-chain ion-pairing reagents like sodium decanesulfonate (C10) is their reduced solubility and higher Krafft point in highly aqueous mobile phases, which are often required to retain polar analytes. Sodium nonanesulfonate (C9) maintains excellent aqueous solubility, preventing the precipitation issues commonly associated with C10 . This solubility profile is crucial for protecting HPLC pump seals and preventing column clogging during extended analytical runs or gradient methods where the organic modifier concentration drops near zero .

Evidence DimensionHigh-aqueous mobile phase solubility / Precipitation risk
Target Compound DataHigh solubility, no precipitation in >90% aqueous buffers
Comparator Or BaselineSodium decanesulfonate (C10)
Quantified DifferenceEliminates the precipitation risk and pump seal damage associated with C10 in low-organic mobile phases
ConditionsIsocratic or gradient HPLC using <10% organic modifier

Ensures robust, uninterrupted instrument operation and prevents costly downtime caused by reagent precipitation in the HPLC fluidic path.

Neurochemical Microdialysis and HPLC-ECD

Sodium nonanesulfonate is the reagent of choice for quantifying trace monoamines, such as dopamine, in brain microdialysates. Its ability to provide adequate retention at low concentrations (e.g., 2.6 mM) minimizes background current in dual coulometric/amperometric electrochemical detectors, enabling the ultra-sensitive detection required for in vivo neurological studies [1].

Separation of Guanidino Compounds and Histidines

In clinical and biochemical research, quantifying hydrophilic basic compounds requires precise retention control. C9 provides the exact hydrophobic shift needed to resolve these analytes on porous graphite carbon or C18 columns, where C8 fails to retain them sufficiently and C10 causes co-elution with late-eluting hydrophobic matrix components .

Capillary Zone Electrophoresis (CZE) Buffer Additive

Beyond HPLC, sodium nonanesulfonate is utilized as a specialized additive in CZE. It is specifically compatible with indirect UV detection buffers, such as those utilizing p-hydroxybenzoic acid, where its specific chain length optimally balances micellar interaction and electrophoretic mobility .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

231.10308495 g/mol

Monoisotopic Mass

231.10308495 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2023

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